molecular formula C20H20F3NO2 B8541081 9-(1-Methylpiperidin-4-YL)-2-(trifluoromethyl)-9H-xanthen-9-OL CAS No. 51582-47-9

9-(1-Methylpiperidin-4-YL)-2-(trifluoromethyl)-9H-xanthen-9-OL

Cat. No. B8541081
Key on ui cas rn: 51582-47-9
M. Wt: 363.4 g/mol
InChI Key: ZIUNYNUCENTFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04086350

Procedure details

Dehydration of the xanthene-9-ol (88.2 g., 0.24 m.) is accomplished by refluxing with 88.1 g. (0.48 m.) of sulfobenzoic anhydride and 1.2 1. of propionic acid for two hours. The reaction mixture is heated in vacuo at 100° C. and the residual syrup is dissolved in water and made strongly basic with 40% sodium hydroxide solution. Extraction with ether gives 1-methyl-4-(2-trifluoromethyl-9-xanthenylidene)-piperidine, m.p. 82°-83° C.
Quantity
88.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([C:8]2(O)[C:21]3[CH:20]=[C:19]([C:22]([F:25])([F:24])[F:23])[CH:18]=[CH:17][C:16]=3[O:15][C:14]3[C:9]2=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH2:4][CH2:3]1.S(C1C=CC=CC=1C(OC(=O)C1C=CC=CC=1S(O)(=O)=O)=O)(O)(=O)=O.C(O)(=O)CC.[OH-].[Na+]>O>[CH3:1][N:2]1[CH2:3][CH2:4][C:5](=[C:8]2[C:21]3[CH:20]=[C:19]([C:22]([F:25])([F:23])[F:24])[CH:18]=[CH:17][C:16]=3[O:15][C:14]3[C:9]2=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH2:6][CH2:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
88.2 g
Type
reactant
Smiles
CN1CCC(CC1)C1(C2=CC=CC=C2OC=2C=CC(=CC12)C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C1=C(C(=O)OC(C2=C(C=CC=C2)S(=O)(=O)O)=O)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing with 88.1 g
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)=C1C2=CC=CC=C2OC=2C=CC(=CC12)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.